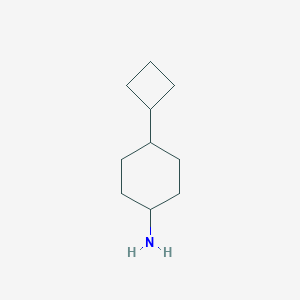

4-Cyclobutylcyclohexan-1-amine

Description

Significance of Alicyclic Amines in Advanced Organic Chemistry

Alicyclic amines, which are organic compounds containing a saturated, non-aromatic ring structure with an amine group, are cornerstone motifs in the landscape of modern organic and medicinal chemistry. nih.govresearchgate.net Their significance stems from their prevalence in a vast number of bioactive natural products and synthetic pharmaceuticals. nih.govscispace.com Saturated nitrogen-containing heterocycles are prominent features in drugs approved for treating a wide range of conditions, including depression, diabetes, schizophrenia, and nicotine (B1678760) addiction. scispace.com

The incorporation of alicyclic amine fragments into drug candidates is a well-established strategy for optimizing pharmacokinetic properties, such as aqueous solubility and metabolic stability. nih.govresearchgate.net Beyond their role as passive structural elements, these amines are versatile synthetic intermediates. researchgate.net Advanced synthetic methods, particularly transition-metal-catalyzed C–H bond functionalization, have enabled the selective modification of these saturated rings at late stages of a synthesis. scispace.combohrium.com This capability is highly valuable in drug discovery, as it allows for the rapid generation of molecular analogues to fine-tune biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles. researchgate.netbohrium.com

Overview of Foundational Research Trajectories for Cyclic Amines

Research into the synthesis and application of cyclic amines has evolved dramatically over the past decades. nih.gov Initial methodologies often required multi-step sequences that were inefficient and lacked broad applicability. However, contemporary research has forged several powerful trajectories that prioritize efficiency, selectivity, and sustainability.

Key modern research directions include:

Transition-Metal Catalysis: Catalytic systems based on metals like palladium, iridium, ruthenium, and gold have revolutionized cyclic amine synthesis. bohrium.comorganic-chemistry.org These methods include direct N-heterocyclization of amines with diols, hydroamination of olefins, and transannular C-H functionalization to build complexity on pre-existing ring systems. bohrium.comorganic-chemistry.org

Photoredox and Radical Chemistry: The use of light-mediated catalysis has opened new pathways for constructing cyclic amines. researchgate.net Radical-polar crossover cycloadditions, for example, allow for the rapid assembly of complex amine architectures from simple, readily available precursors in a single step. researchgate.net

Green and Sustainable Synthesis: A significant research thrust focuses on developing environmentally benign synthetic routes. nih.gov This includes one-pot, multi-component reactions, microwave-assisted syntheses, and the use of aqueous media to reduce solvent waste and improve operational simplicity. nih.govorganic-chemistry.org

Asymmetric Synthesis: The synthesis of chiral amines is of paramount importance, as the biological activity of enantiomers can differ significantly. Asymmetric reductive amination and enzymatic reductions are major areas of focus, providing access to enantiomerically pure cyclic amines. researchgate.net

"Escape from Flatland": In drug discovery, there is a growing emphasis on synthesizing molecules with greater three-dimensional complexity (i.e., a higher fraction of sp³-hybridized carbons). nih.gov Research into novel bicyclic and spirocyclic amine scaffolds aims to explore new areas of chemical space, potentially leading to drugs with improved properties and novel mechanisms of action. nih.gov

Scope and Research Focus for 4-Cyclobutylcyclohexan-1-amine

The compound this compound (CAS No. 1890319-33-1) is a specific example of an alicyclic amine that fits within these broader research trends. bldpharm.comsigmaaldrich.com While extensive, dedicated research literature on this particular molecule is not prominent, its structure suggests its primary role is that of a specialized building block for organic synthesis. ambeed.comaksci.com

The research focus for this compound is centered on its utility as a scaffold to introduce a specific three-dimensional motif into larger, more complex molecules. The cyclohexane (B81311) ring provides a common and well-understood anchor point, while the cyclobutyl substituent offers a distinct spatial vector compared to more common alkyl groups. This can be critical for achieving precise interactions with biological targets like enzymes or receptors.

The primary amine group serves as a versatile chemical handle for a wide array of subsequent chemical transformations, including:

Reductive amination to form secondary or tertiary amines. ijrpr.com

Acylation to form amides. fiveable.me

Nucleophilic substitution reactions. ijrpr.com

Participation in transition metal-catalyzed coupling reactions.

Therefore, the research scope for this compound involves its incorporation into screening libraries for drug discovery and its use in the targeted synthesis of agrochemicals and materials where its unique conformational properties can be exploited.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1890319-33-1 | sigmaaldrich.comambeed.com |

| Molecular Formula | C₁₀H₁₉N | bldpharm.comambeed.com |

| Molecular Weight | 153.26 g/mol | bldpharm.comambeed.com |

| Synonyms | Not widely available | |

| Physical Form | Typically supplied as a liquid or solid | bldpharm.comaksci.com |

| Hydrochloride Salt CAS | 1989672-08-3 | bldpharm.comnih.gov |

Methodological Framework for Comprehensive Chemical Investigation

A thorough investigation of a novel chemical entity like this compound follows a structured methodological framework designed to fully characterize its structure, properties, and reactivity.

Synthesis and Purification: The initial step involves either the confirmation of a synthetic route or the acquisition from a commercial supplier, followed by purification using techniques such as distillation or column chromatography to ensure high purity for subsequent analysis.

Structural Elucidation: This is the most critical phase and employs a suite of spectroscopic techniques. projectguru.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework. Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to confirm connectivity and establish the relative stereochemistry of the substituents on the cyclohexane ring.

Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, which can confirm the molecular formula and offer clues about the structure. projectguru.in

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. For a primary amine, characteristic N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. projectguru.in

Single-Crystal X-ray Diffraction: If a suitable crystalline derivative (e.g., the hydrochloride salt) can be formed, this technique provides unambiguous proof of the three-dimensional structure and absolute stereochemistry. researchgate.net

Physicochemical Property Determination: Key properties such as the pKa (acid dissociation constant), boiling point, and solubility are measured to understand the compound's behavior in different chemical environments.

Reactivity Profiling: The compound's reactivity is assessed in a series of standard chemical transformations (e.g., acylation, alkylation, imine formation) to establish its utility as a synthetic building block and to understand its stability under various reaction conditions. ijrpr.comfiveable.me

Computational Modeling: Theoretical calculations can complement experimental data by providing insights into the molecule's preferred conformations, electronic properties, and potential reaction mechanisms. ijrpr.compnas.org

Table 2: Typical Spectroscopic Analysis Parameters for Alicyclic Amines

| Technique | Observation | Typical Range/Value |

|---|---|---|

| IR Spectroscopy | N-H Stretch (Primary Amine) | Two bands at 3300-3500 cm⁻¹ |

| ¹H NMR Spectroscopy | Protons on carbon α to Nitrogen | δ 2.2-2.9 ppm |

| N-H Protons (Primary Amine) | Broad signal, δ 0.5-5.0 ppm | |

| ¹³C NMR Spectroscopy | Carbon α to Nitrogen | δ 30-50 ppm |

| Mass Spectrometry | α-Cleavage Fragment | Common for aliphatic amines |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19N |

|---|---|

Molecular Weight |

153.26 g/mol |

IUPAC Name |

4-cyclobutylcyclohexan-1-amine |

InChI |

InChI=1S/C10H19N/c11-10-6-4-9(5-7-10)8-2-1-3-8/h8-10H,1-7,11H2 |

InChI Key |

DNZIRNWEHCZCTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CCC(CC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclobutylcyclohexan 1 Amine Derivatives

Classical and Contemporary Approaches to Primary Cyclic Amine Synthesis

The construction of primary amines can be achieved through a variety of synthetic transformations. These methods often involve the conversion of other functional groups into the desired amine.

Reductive Amination Strategies from Carbonyl Precursors

Reductive amination of ketones and aldehydes stands as a highly effective and widely used method for the synthesis of primary amines. d-nb.inforsc.org This reaction typically involves the coupling of a carbonyl compound with ammonia (B1221849), followed by reduction of the resulting imine intermediate. rsc.org For the synthesis of 4-cyclobutylcyclohexan-1-amine, the precursor would be 4-cyclobutylcyclohexanone.

The process is often challenged by the potential for over-alkylation, leading to the formation of secondary and tertiary amines as undesired byproducts. rsc.org To circumvent this, the development of selective catalysts is crucial. Both homogeneous and heterogeneous catalysts have been successfully employed to enhance the efficiency and selectivity of reductive aminations. rsc.org For instance, nickel nanoparticles supported on γ-Al2O3 have demonstrated high activity and selectivity for the synthesis of primary amines via reductive amination under mild conditions. acs.org Iron-based catalysts have also emerged as a reusable and selective option for the reductive amination of a broad range of ketones and aldehydes using aqueous ammonia. d-nb.infonih.gov

Common reducing agents used in this process include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) [NaBH(OAc)3], which are valued for their mild nature. fiveable.me Catalytic hydrogenation using molecular hydrogen (H2) and a metal catalyst like palladium on carbon (Pd/C) is another effective reduction method. fiveable.me The choice of reducing agent and catalyst system is critical and depends on the specific substrate and desired reaction selectivity. rsc.orgfiveable.me

Table 1: Comparison of Catalysts in Reductive Amination

| Catalyst System | Support Material | Activity/Selectivity | Reference |

|---|---|---|---|

| Iron Complex | N-doped SiC | High selectivity for primary amines, reusable. d-nb.infonih.gov | d-nb.infonih.gov |

| Nickel Nanoparticles | γ-Al2O3 | High catalytic activity and superior selectivity for primary amines. acs.org | acs.org |

| Rhodium and Ruthenium Complexes | - | Effective for reductive amination. acs.org | acs.org |

| Palladium on Carbon (Pd/C) | Carbon | Commonly used for catalytic hydrogenation. fiveable.me | fiveable.me |

Reduction of Nitrogen-Containing Functional Groups (e.g., Nitriles, Amides, Azides, Nitro Compounds)

Another major pathway to primary amines involves the reduction of various nitrogen-containing functional groups. libretexts.org

Nitriles: The reduction of nitriles offers a route to primary amines with an additional carbon atom compared to the starting material. libretexts.orgtiwariacademy.com This transformation can be effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH4) in an ether solvent, followed by an acidic workup. tiwariacademy.comswun.edu.cnchemguide.co.uk Catalytic hydrogenation with hydrogen gas over a metal catalyst such as palladium or nickel is also a common method. allrounder.ai The reaction proceeds by the reduction of the carbon-nitrogen triple bond to a primary amine. chemguide.co.uk

Amides: Primary amides can be reduced to primary amines using powerful reducing agents like LiAlH4. libretexts.org

Azides: The reduction of alkyl azides is a valuable method for preparing primary amines, as it avoids the issue of overalkylation that can occur with direct alkylation of ammonia. chemistry.coachmasterorganicchemistry.com Alkyl azides can be prepared via an SN2 reaction of an alkyl halide with an azide (B81097) ion. chemistry.coach The subsequent reduction to the primary amine can be achieved through catalytic hydrogenation (H2/Pd-C) or with LiAlH4. masterorganicchemistry.com This two-step sequence provides a clean route to primary amines. libretexts.org

Nitro Compounds: The reduction of nitro compounds is a fundamental transformation for the synthesis of amines, particularly aromatic amines. nih.govunacademy.com A variety of reducing agents can be employed, including catalytic hydrogenation and metals in acidic media (e.g., Fe/HCl, Sn/HCl, Zn/HCl). unacademy.com For aliphatic nitro compounds, reduction to the corresponding primary amine can be accomplished using reagents like sodium borohydride (B1222165) in the presence of a nickel(II) acetate (B1210297) catalyst. orientjchem.org

Alkylation Reactions of Ammonia and Precursor Amines

The direct alkylation of ammonia with an alkyl halide is a straightforward approach to forming a carbon-nitrogen bond. fiveable.me However, this method is often plagued by a lack of selectivity. The primary amine product is itself a nucleophile and can react further with the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.comrsc.org This over-alkylation makes the direct alkylation of ammonia an inefficient route for the synthesis of primary amines in many cases. masterorganicchemistry.com

To mitigate this issue, a large excess of ammonia can be used to favor the formation of the primary amine. rsc.org Despite this, alternative methods are often preferred for achieving higher yields of pure primary amines. libretexts.org

A notable alternative is the Gabriel synthesis , which provides a more controlled method for preparing primary amines. wikipedia.orglibretexts.org This process involves the N-alkylation of potassium phthalimide (B116566) with a primary alkyl halide. wikipedia.orgbyjus.com The phthalimide group acts as a protected form of ammonia, preventing over-alkylation. fiveable.me The resulting N-alkylphthalimide is then cleaved, typically by reaction with hydrazine (B178648) (the Ing-Manske procedure) or through acidic or basic hydrolysis, to release the desired primary amine. wikipedia.orgnrochemistry.com The Gabriel synthesis is generally not suitable for secondary alkyl halides. wikipedia.org

Rearrangement Reactions (e.g., Hofmann, Curtius) for Primary Amine Formation

Rearrangement reactions provide another avenue for the synthesis of primary amines, often involving the conversion of carboxylic acid derivatives.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orglibretexts.org The reaction is typically carried out by treating the amide with bromine and a strong base, such as sodium hydroxide. libretexts.org The key intermediate in this transformation is an isocyanate, which is then hydrolyzed to the primary amine with the loss of carbon dioxide. wikipedia.orgjove.com The Hofmann rearrangement is known for producing high yields of primary amines without contamination from secondary or tertiary amines. jove.com

Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement also proceeds through an isocyanate intermediate to yield a primary amine. jove.com This reaction starts with an acyl azide, which upon heating, rearranges with the loss of nitrogen gas to form the isocyanate. jove.com Subsequent hydrolysis of the isocyanate yields the primary amine. masterorganicchemistry.com The Curtius rearrangement is a versatile method that can be used to synthesize a variety of primary amines. jove.com

Stereoselective and Asymmetric Synthesis of this compound

The synthesis of specific stereoisomers of this compound, a molecule with potential chiral centers, necessitates the use of stereoselective and asymmetric synthetic methods.

Chiral Auxiliaries and Reagents in Enantioselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a powerful tool in asymmetric synthesis for producing enantiomerically pure compounds. wikipedia.org

In the context of synthesizing chiral amines, chiral auxiliaries can be employed in various transformations, including alkylation and aldol (B89426) reactions. wikipedia.org For example, oxazolidinones, popularized by David Evans, are effective chiral auxiliaries that can direct the stereoselective alkylation of an attached substrate. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring controls the approach of the electrophile, leading to a high degree of stereoselectivity. wikipedia.org

Another approach involves the use of chiral reagents in catalytic amounts to induce enantioselectivity. rsc.org For instance, the enantioselective reductive amination of ketones to form chiral primary amines is a significant area of research. researchgate.net This can be achieved using chiral catalysts, such as those based on iridium or ruthenium, in combination with an amine source. researchgate.netorganic-chemistry.org The development of efficient catalytic systems that provide high enantiomeric control remains a key challenge, particularly for dialkyl and cyclic ketones. researchgate.net Biocatalytic methods, utilizing enzymes like transaminases, are also emerging as powerful tools for the stereoselective synthesis of chiral amines, including substituted cyclohexylamines. nih.govresearchgate.netnih.gov

Biocatalytic Routes Utilizing Enzymes (e.g., Transaminases, Imine Reductases)

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. mdpi.com Enzymes like transaminases (TAs) and imine reductases (IREDs) are particularly relevant for the synthesis of cyclic amines. nih.govworktribe.com

Transaminases (TAs) , which are pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzymes, catalyze the reversible transfer of an amino group from a donor to a carbonyl acceptor. worktribe.com The asymmetric synthesis of amines from prochiral ketones is a key application of TAs. mdpi.com For a precursor like 4-cyclobutylcyclohexanone, a transaminase could facilitate its conversion to this compound. While the substrate scope of TAs has been a limitation, significant progress has been made in expanding their applicability to a diverse range of ketones, including cyclic variants. mdpi.comworktribe.com Challenges with cyclic ketones can arise because they may not fit well into the defined small and large substituent pockets typical for the enzyme's catalytic mechanism. chimia.ch However, the use of engineered TAs and whole-cell systems can overcome some of these limitations. worktribe.com

Imine Reductases (IREDs) are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to form chiral amines. whiterose.ac.ukacs.org This can be a one-step process from a ketone and an amine via in situ imine formation. nih.gov For the synthesis of this compound, an IRED could catalyze the reductive amination of 4-cyclobutylcyclohexanone. researchgate.net IREDs are advantageous as they can synthesize a broad range of primary, secondary, and even some tertiary amines. researchgate.net The combination of ene-reductases (EReds) and IREDs in a biocatalytic cascade can even be used to produce amines with multiple stereocenters from α,β-unsaturated ketones. nih.gov

Table 1: Comparison of Biocatalytic Enzymes for Amine Synthesis

| Enzyme | Reaction Type | Cofactor | Advantages | Challenges |

| Transaminase (TA) | Asymmetric amination of ketones | Pyridoxal 5'-phosphate (PLP) | High enantioselectivity, no need for costly cofactor regeneration in the same way as NAD(P)H. worktribe.com | Limited substrate scope for some cyclic ketones, equilibrium displacement can be challenging. worktribe.comchimia.ch |

| Imine Reductase (IRED) | Asymmetric reduction of imines/reductive amination of ketones | NAD(P)H | Broad substrate scope (primary, secondary, tertiary amines), can be used in cascades. nih.govresearchgate.net | Requires a cofactor regeneration system. |

Diastereoselective Control in Cyclohexane (B81311) and Cyclobutane (B1203170) Systems

Achieving stereochemical control is a significant challenge in the synthesis of polysubstituted cyclic systems like this compound. The relative orientation of the cyclobutyl and amine groups on the cyclohexane ring (cis or trans) is critical and can be influenced by the synthetic route.

Cyclohexane Stereocontrol: The synthesis of 1,4-disubstituted cyclohexanes often results in a mixture of cis and trans isomers. The conformational preference of substituents (axial vs. equatorial) plays a crucial role in determining the thermodynamic stability of the isomers. Methodologies for the diastereoselective synthesis of highly substituted cyclohexanones, which are precursors to the corresponding amines, often involve cascade reactions like Michael-aldol reactions. beilstein-journals.orgnih.gov For instance, a reductive Cope rearrangement has been utilized to synthesize 1,2,4-trifunctionalized cyclohexanes with a degree of diastereoselectivity. nsf.gov

Cyclobutane Stereocontrol: The synthesis of substituted cyclobutanes also presents stereochemical challenges due to the fluxional nature of the ring. calstate.edu Stereocontrolled synthesis of cyclobutanes can be achieved through various methods, including [2+2] cycloadditions and ring contractions of other cyclic systems. acs.orgnih.govresearchgate.net For example, the stereospecific ring contraction of pyrrolidines can lead to the formation of cyclobutanes where the stereochemical information from the starting material is transferred to the product. acs.org

For a molecule like this compound, controlling the diastereoselectivity would involve carefully choosing the reaction conditions and catalysts to favor the formation of either the cis or trans isomer. This could involve substrate-controlled or reagent-controlled approaches during the key bond-forming steps.

Modern Catalytic Approaches for C-N Bond Formation Involving Cyclic Amine Scaffolds

The formation of the carbon-nitrogen bond is a cornerstone of amine synthesis. Modern catalytic methods have revolutionized this field, offering milder conditions and broader substrate scope compared to classical methods.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Ullmann)

Buchwald-Hartwig Amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting amines with aryl or vinyl halides or triflates. wikipedia.org This reaction is highly versatile and has seen continuous development, leading to catalyst systems that can couple a wide range of amines, including cyclic ones, under mild conditions. researchgate.net For the synthesis of derivatives of this compound, this reaction could be employed to couple the amine with various aryl or heteroaryl partners. beilstein-journals.org The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered phosphine (B1218219) ligands often being employed. libretexts.org

Ullmann Condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an amine and an aryl halide. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern protocols often use ligands and can proceed at lower temperatures. nih.gov This method provides an alternative to palladium-catalyzed reactions for the synthesis of aryl amines. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of C-N Cross-Coupling Reactions

| Reaction | Catalyst | Typical Substrates | Conditions |

| Buchwald-Hartwig Amination | Palladium | Aryl/vinyl halides/triflates, amines | Mild, often requires specific phosphine ligands. wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper | Aryl halides, amines | Traditionally harsh, modern methods are milder. wikipedia.orgnih.gov |

C-H Functionalization Strategies for Saturated Cyclic Amines

Direct C-H functionalization has emerged as a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. acs.orgnsf.govrsc.org For saturated cyclic amines, this approach allows for the direct introduction of functional groups at various positions on the ring.

The α-functionalization of cyclic amines can be achieved through methods that generate an imine or iminium ion intermediate, which is then trapped by a nucleophile. nih.gov This can be done without the need for a protecting group on the amine nitrogen. nih.gov There are also photocatalytic methods being developed for the selective C-H functionalization at remote positions (β and γ) of saturated azaheterocycles. anr.fr These strategies could be applied to a pre-existing this compound core to introduce further diversity.

Photoredox Catalysis in Amine Synthesis via Radical Intermediates

Visible-light photoredox catalysis has become a valuable tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.govthieme-connect.comresearchgate.net This has been applied to C-N bond formation in several ways. virginia.edu

One approach involves the generation of aminium radical cations from amines, which can then react with nucleophiles like alkenes and arenes. nih.gov Another strategy involves the formation of imidoyl radicals from imines, which can then undergo further reactions to form C-N bonds. nih.gov Photoredox catalysis can also be combined with transition metal catalysis, such as nickel, to perform aryl-amine cross-coupling reactions. virginia.edu These methods offer alternative pathways for the synthesis of complex amines and could be applicable to the construction of the this compound framework or its derivatives.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the context of synthesizing this compound, several of these principles can be applied.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, such as those discussed above, are generally more atom-economical than stoichiometric reactions.

Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ionic liquids, or bio-based solvents. rsc.orgresearchgate.net Solvent-free reaction conditions are even more ideal. rsc.org

Use of Renewable Feedstocks: While not directly addressed in the synthetic methods above, sourcing starting materials from renewable resources is a key aspect of green chemistry.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. acs.org The use of biocatalysts (enzymes) and transition metal catalysts aligns with this principle.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org C-H functionalization strategies are particularly attractive in this regard.

Biocatalytic routes are inherently green as they are performed in water under mild conditions. mdpi.com Modern catalytic methods, by improving efficiency and reducing the need for harsh reagents, also contribute to a greener synthesis. For instance, developing one-pot procedures for the synthesis of cyclic amines reduces waste and improves efficiency. nih.gov

Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Cyclobutylcyclohexan 1 Amine

Nucleophilic Character and Reactivity of the Amine Functionality

The primary amine functionality is characterized by its ability to act as a nucleophile, donating its electron pair to form a new covalent bond with an electrophile. The reactivity of 4-Cyclobutylcyclohexan-1-amine in such reactions is a balance between the inherent nucleophilicity of the nitrogen and the steric hindrance imposed by the adjacent cyclohexyl and cyclobutyl rings.

Primary amines, such as this compound, undergo nucleophilic addition with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orgmasterorganicchemistry.com This reaction is a cornerstone of carbonyl chemistry and proceeds through a well-established, typically acid-catalyzed, reversible mechanism. libretexts.orglibretexts.org

The process begins with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. This step forms a tetrahedral intermediate known as a carbinolamine. libretexts.orglibretexts.org Following a series of proton transfer steps, the carbinolamine is protonated on its oxygen atom, converting the hydroxyl group into a good leaving group (water). The lone pair on the nitrogen then facilitates the elimination of water, resulting in the formation of a resonance-stabilized iminium ion. libretexts.orglibretexts.org Finally, deprotonation of the nitrogen atom yields the neutral imine product and regenerates the acid catalyst. libretexts.orglibretexts.org

The general mechanism is outlined below:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine.

Protonation: The hydroxyl group of the carbinolamine is protonated by an acid catalyst.

Dehydration: The nitrogen lone pair assists in the elimination of a water molecule, forming an iminium ion.

Deprotonation: A base (like water or another amine molecule) removes a proton from the nitrogen to give the final imine.

| Stage | Reactants | Intermediate/Product | Key Characteristics |

|---|---|---|---|

| 1. Nucleophilic Addition | This compound + Carbonyl Compound (e.g., Acetone) | Carbinolamine | Formation of a new C-N single bond; change of carbonyl carbon from sp² to sp³ hybridization. masterorganicchemistry.com |

| 2. Dehydration | Carbinolamine | Iminium Ion | Elimination of water, catalyzed by acid; formation of a C=N double bond. libretexts.orglibretexts.org |

| 3. Deprotonation | Iminium Ion | Imine | Formation of the final, neutral imine product. libretexts.org |

The nucleophilic nitrogen of this compound can also attack other electrophiles, such as alkyl halides and acylating agents, leading to N-alkylation and N-acylation products, respectively.

N-Alkylation is the reaction of the amine with an alkyl halide (or other alkylating agent) to form a more substituted amine. wikipedia.org The reaction proceeds via a nucleophilic aliphatic substitution mechanism. However, a significant challenge in the alkylation of primary amines is controlling the extent of reaction. The secondary amine product is often more nucleophilic than the starting primary amine and can react further with the alkylating agent to yield a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. wikipedia.org Achieving selective mono-alkylation can be difficult but may be promoted by using a large excess of the primary amine or specialized reaction conditions. rsc.orgorganic-chemistry.org

N-Acylation is the reaction of the amine with an acylating agent, such as an acid chloride or an acid anhydride, to form an amide. bath.ac.uk This reaction is generally very efficient and less prone to over-reaction compared to alkylation. The resulting amide is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. This deactivation prevents further acylation. bath.ac.uk

| Process | Electrophile | Initial Product | Potential for Further Reaction | Controlling Factors |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Secondary Amine | High (leads to tertiary amines and quaternary salts) | Stoichiometry, specialized catalysts, competitive deprotonation strategies. rsc.org |

| N-Acylation | Acid Chloride / Anhydride | Amide | Low (product is deactivated) | Generally proceeds cleanly to the mono-acylated product. |

Nucleophilicity is highly sensitive to steric effects. masterorganicchemistry.com For this compound, the presence of the bulky cyclobutyl and cyclohexyl groups adjacent to the amine functionality significantly hinders its ability to approach and attack an electrophilic center. This phenomenon, known as steric hindrance, reduces the rate of nucleophilic reactions compared to less hindered primary amines like ethylamine.

While basicity and nucleophilicity are related, they are not identical concepts. Basicity is a thermodynamic measure of a compound's ability to accept a proton, whereas nucleophilicity is a kinetic measure of its ability to attack an electrophilic atom. Steric hindrance affects nucleophilicity more dramatically than basicity because nucleophilic attack requires approach to a larger, more complex electrophilic center than the small proton involved in acid-base reactions. Therefore, while this compound is a reasonably strong base, its nucleophilicity is attenuated by its bulky structure. chemistrysteps.com

Investigation of Electrophilic Pathways and Intermediates

While the amine group is fundamentally nucleophilic, its reaction products and intermediates can exhibit electrophilic character. Furthermore, under specific oxidative conditions, the amine itself can be converted into an electrophilic species.

As discussed, the reaction of this compound with a carbonyl compound proceeds through an iminium ion intermediate. libretexts.orglibretexts.org This cationic species is characterized by a positively charged, trivalent nitrogen atom double-bonded to a carbon. The iminium ion is a potent electrophile, significantly more reactive than the starting carbonyl compound. nih.gov

In the context of imine formation from a primary amine, the iminium ion is a transient intermediate that is rapidly deprotonated at the nitrogen to yield the final, stable imine. libretexts.orgmasterorganicchemistry.com It is important to distinguish this from the reaction of a secondary amine with a carbonyl, which also forms an iminium ion. In that case, since there is no proton on the nitrogen to remove, a proton is lost from an adjacent carbon to form an enamine. libretexts.orglibretexts.org For this compound, being a primary amine, the pathway leads to an imine via the iminium intermediate.

Amines can undergo single-electron oxidation to form aminium radical cations. nih.govnih.gov This transformation converts the nucleophilic amine into a highly reactive, electrophilic radical species. nih.gov The generation of these intermediates can be accomplished through various methods, including chemical or electrochemical oxidation and, more recently, visible-light photoredox catalysis. nih.govnih.govprinceton.edu

Upon single-electron transfer (SET) from the nitrogen lone pair of this compound, an aminium radical cation (ARC) would be formed. These ARCs are potent electrophiles and can participate in reactions not accessible to the parent amine, such as additions to electron-rich alkenes and arenes. nih.govprinceton.edu The lifetime and subsequent reactivity of the aminium radical cation are influenced by factors such as the rate of α-deprotonation (removal of a proton from a carbon adjacent to the nitrogen), which would generate a neutral α-amino radical. nih.gov The steric bulk of the cyclobutyl and cyclohexyl groups may influence the stability and reaction pathways of the radical cation intermediate.

| Generation Method | Description | Resulting Species | Subsequent Transformations |

|---|---|---|---|

| Photoredox Catalysis | Use of a photocatalyst (e.g., iridium or ruthenium complexes) and visible light to mediate single-electron transfer. chinesechemsoc.orgsigmaaldrich.com | Aminium Radical Cation (ARC) | C-N bond formation (e.g., hydroamination of alkenes), C-H amination. nih.govprinceton.edu |

| Electrochemical Oxidation | Direct oxidation at an anode to remove one electron from the amine. nih.gov | Aminium Radical Cation (ARC) | Can lead to α-functionalization or dimerization, depending on conditions. |

| Chemical Oxidation | Use of strong single-electron oxidants. | Aminium Radical Cation (ARC) | Often requires harsh conditions and may lack selectivity. nih.gov |

Mechanistic Pathways of Key Synthetic Reactions

The synthesis of this compound and its subsequent reactions are governed by fundamental mechanistic principles of organic chemistry. Understanding these pathways is crucial for optimizing reaction conditions and predicting product outcomes. This section delves into the detailed mechanisms of key synthetic reactions involving this specific amine.

Detailed Reaction Mechanisms for Reductive Amination

Reductive amination is a cornerstone method for the synthesis of this compound from 4-cyclobutylcyclohexanone. This transformation proceeds through a two-stage mechanism: the formation of an imine intermediate followed by its reduction. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com The reaction is typically carried out in a one-pot fashion where the carbonyl compound, an amine source (commonly ammonia), and a reducing agent are combined. wikipedia.org

The initial step involves the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 4-cyclobutylcyclohexanone. This attack forms a tetrahedral intermediate known as a hemiaminal. The reaction is generally favored under neutral or weakly acidic conditions which can protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. wikipedia.org

Subsequent to the formation of the hemiaminal, a molecule of water is eliminated. This dehydration step is acid-catalyzed and results in the formation of an imine (or an iminium ion under acidic conditions). The equilibrium of this step can be shifted towards the imine by removing the water formed during the reaction. wikipedia.orgnih.gov

The final step is the reduction of the C=N double bond of the imine to yield the primary amine, this compound. wikipedia.orgyoutube.commasterorganicchemistry.comyoutube.com Various reducing agents can be employed for this purpose, with common choices being sodium borohydride (B1222165) (NaBH₄), sodium cyanobohydride (NaBH₃CN), and catalytic hydrogenation (e.g., using H₂ with a metal catalyst like palladium or nickel). wikipedia.orgcommonorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting ketone. masterorganicchemistry.com

The stereochemical outcome of the reduction, yielding either the cis or trans isomer of this compound, is a critical aspect of this synthesis. A process for preparing 4-substituted cis-cyclohexylamines with high selectivity has been described, highlighting the importance of catalyst and reaction conditions in controlling the diastereoselectivity of the reductive amination.

Table 1: Mechanistic Steps in the Reductive Amination of 4-Cyclobutylcyclohexanone

| Step | Reactants | Intermediate(s) | Product of Step | Key Features |

| 1. Nucleophilic Attack | 4-Cyclobutylcyclohexanone, Ammonia | - | Hemiaminal | Reversible; can be acid or base-catalyzed. |

| 2. Dehydration | Hemiaminal | Oxonium ion | Imine/Iminium ion | Acid-catalyzed; removal of water drives the equilibrium. |

| 3. Reduction | Imine/Iminium ion, Reducing Agent | - | This compound | Irreversible; choice of reducing agent affects selectivity. |

Exploration of Rearrangement Mechanism Topologies

Under certain reaction conditions, particularly those involving carbocation intermediates, the carbon skeleton of this compound or its precursors can potentially undergo rearrangement reactions. A prominent class of such rearrangements is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocationic center to form a more stable carbocation. wikipedia.orgyoutube.comyoutube.com

For instance, if this compound were subjected to conditions that promote the formation of a carbocation at the C1 position of the cyclohexane (B81311) ring (e.g., via diazotization of the amine followed by loss of N₂), this carbocation could undergo rearrangement. The stability of carbocations generally follows the order: tertiary > secondary > primary. youtube.com

Possible rearrangement pathways could include:

Hydride Shift: A hydrogen atom from an adjacent carbon (C2 or C6) could migrate to the C1 carbocation, resulting in a shift of the positive charge.

Alkyl Shift (Ring Contraction/Expansion): A bond within the cyclohexane or cyclobutane (B1203170) ring could migrate. For example, a bond migration from the cyclohexane ring could lead to a ring-contracted cyclopentylmethyl carbocation. Conversely, rearrangement of the cyclobutyl group could lead to a ring-expanded cyclopentyl cation.

While there is no specific literature detailing the rearrangement of this compound itself, the principles of Wagner-Meerwein rearrangements in related bicyclic and substituted cycloalkane systems are well-established. wikipedia.orgchempedia.info The propensity for such rearrangements would be highly dependent on the reaction conditions and the stability of the resulting carbocation intermediates.

Table 2: Potential Wagner-Meerwein Rearrangements from a 4-Cyclobutylcyclohexyl Carbocation

| Type of Shift | Migrating Group | Initial Carbocation | Rearranged Carbocation | Driving Force |

| 1,2-Hydride Shift | H | Secondary | Tertiary | Increased carbocation stability. |

| 1,2-Alkyl Shift | C-C bond of the ring | Secondary | Primary or Secondary | Relief of ring strain or formation of a more stable carbocation. |

Insights into C-N Cross-Coupling Mechanisms

This compound, as a primary amine, can participate in C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl derivatives. wikipedia.org This palladium-catalyzed reaction is a powerful tool for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org

The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves the following key steps: wikipedia.orgnih.govlibretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X), leading to the formation of a palladium(II) species. This is often the rate-determining step. nih.gov

Amine Coordination and Deprotonation: The primary amine, this compound, coordinates to the palladium(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.orgnih.govlibretexts.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, ligand, base, and solvent. The ligands employed are typically bulky, electron-rich phosphines that facilitate both the oxidative addition and reductive elimination steps.

Table 3: Key Mechanistic Steps in the Buchwald-Hartwig Amination with this compound

| Step | Palladium Species | Substrates | Intermediate | Product of Step |

| 1. Oxidative Addition | Pd(0)L₂ | Aryl Halide (Ar-X) | L₂Pd(Ar)(X) | - |

| 2. Amine Coordination & Deprotonation | L₂Pd(Ar)(X) | This compound, Base | [L₂Pd(Ar)(NHR)]⁺ | L₂Pd(Ar)(NR) |

| 3. Reductive Elimination | L₂Pd(Ar)(NR) | - | - | N-Aryl-4-cyclobutylcyclohexan-1-amine, Pd(0)L₂ |

Kinetic and Thermodynamic Aspects of Amine Reactivity

Kinetics: The rate of reactions involving this compound will be influenced by several factors, including:

Steric Hindrance: The bulky cyclobutyl and cyclohexyl groups can sterically hinder the approach of reactants to the nitrogen atom, potentially slowing down the reaction rate compared to less hindered primary amines.

Nucleophilicity: The nitrogen lone pair makes the amine a good nucleophile. The rate of nucleophilic substitution and addition reactions will depend on the electrophilicity of the reaction partner and the solvent conditions.

Catalyst Activity: In catalyzed reactions like the Buchwald-Hartwig amination, the nature and concentration of the catalyst and ligands will be major determinants of the reaction rate. For the reductive amination of cyclohexanone, kinetic models have been developed suggesting a Langmuir–Hinshelwood pathway where both the ketone and ammonia adsorb to the catalyst surface. researchgate.net

Thermodynamics: The position of equilibrium in reactions involving this compound is determined by the change in Gibbs free energy (ΔG).

Salt Formation: The reaction of the amine with an acid to form an ammonium salt is typically a thermodynamically favorable and rapid process. britannica.com

Thermodynamic data for mixtures containing cyclic amines have been reported, providing a basis for understanding the intermolecular interactions that influence the thermodynamic properties of systems containing this compound. acs.org

Table 4: Qualitative Kinetic and Thermodynamic Profile of Key Reactions

| Reaction | Expected Kinetics | Expected Thermodynamics | Influencing Factors |

| Reductive Amination | Moderate to fast | Favorable (Exergonic) | Catalyst, temperature, pressure, removal of water. |

| Wagner-Meerwein Rearrangement | Variable; can be fast | Driven by carbocation stability | Acid concentration, temperature, solvent. |

| Buchwald-Hartwig Amination | Dependent on catalyst system | Favorable (Exergonic) | Ligand, base, temperature, nature of aryl halide. |

| Acid-Base Reaction | Very fast | Highly Favorable (Exergonic) | pKa of the amine and acid. |

Stereochemical Investigations and Conformational Analysis of 4 Cyclobutylcyclohexan 1 Amine

Configurational Isomerism and Chirality in Cyclohexylaminesic.ac.ukedubull.com

Configurational isomers are stereoisomers that can only be interconverted by the breaking and reforming of chemical bonds. fiveable.me In the case of 4-Cyclobutylcyclohexan-1-amine, this isomerism arises from the spatial arrangement of the amino and cyclobutyl groups attached to the cyclohexane (B81311) ring. The presence of substituents on the ring structure restricts rotation, leading to the formation of distinct geometric isomers. edubull.com

Specifically, this compound exists as two geometric isomers: cis and trans.

In the cis isomer , both the cyclobutyl group and the amine group are on the same side of the cyclohexane ring. libretexts.org

In the trans isomer , the cyclobutyl group and the amine group are on opposite sides of the ring. libretexts.org

Chirality is another crucial aspect of the molecule's stereochemistry. A molecule is chiral if it is non-superimposable on its mirror image. sydney.edu.au The presence of stereogenic centers, typically tetrahedral carbon atoms bonded to four different groups, is a common source of chirality in organic molecules. sydney.edu.au In this compound, the carbon atoms at position 1 (bonded to the amine group) and position 4 (bonded to the cyclobutyl group) are stereogenic centers. The presence of these two centers means that both the cis and trans isomers are chiral and will exist as pairs of enantiomers (non-superimposable mirror images). masterorganicchemistry.comtru.ca

Conformational Preferences of Cyclohexane and Cyclobutane (B1203170) Moieties

Chair-Chair Interconversion Dynamics of the Cyclohexane Ring

To minimize angle strain and torsional strain, cyclohexane and its derivatives predominantly adopt a puckered "chair" conformation. pressbooks.pub In this conformation, all carbon-carbon bond angles are approximately 109.5°, and all adjacent C-H bonds are staggered, eliminating strain. pressbooks.pub The substituents on a chair conformation can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). pressbooks.pub

The cyclohexane ring is not static; it undergoes a rapid process called "ring flipping" or "chair-chair interconversion". chemeurope.comutdallas.edu During this process, a chair conformation converts into an alternative chair conformation, which causes all axial positions to become equatorial and all equatorial positions to become axial. chemeurope.com This interconversion passes through higher-energy transition states and intermediates, such as the half-chair, twist-boat, and boat conformations. chemeurope.com The energy barrier for this process is low enough that at room temperature, the two chair forms are in rapid equilibrium. utdallas.edu

Influence of Substituents on Ring Conformation and Equilibria

In substituted cyclohexanes, the two chair conformations that interconvert via ring flipping are often not of equal energy. libretexts.org Substituents generally prefer to occupy the more spacious equatorial position to avoid steric strain. wikipedia.orglibretexts.org When a substituent is in an axial position, it experiences unfavorable steric interactions with the other two axial hydrogens on the same side of the ring (C3 and C5). These are known as 1,3-diaxial interactions. chemeurope.comyoutube.com

The larger the substituent, the greater the steric strain in the axial position, and thus the stronger its preference for the equatorial position. libretexts.org This preference is quantified by the "A-value," which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. wikipedia.orglumenlearning.com

| Substituent | A-Value (kcal/mol) | Equatorial Preference |

|---|---|---|

| -NH₂ (Amino) | ~1.2 - 1.6 | Strong |

| -CH₃ (Methyl) | 1.7 | Very Strong |

| -CH(CH₃)₂ (Isopropyl) | 2.2 | Very Strong |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 | Overwhelming (Acts as a conformational lock) |

For the trans isomer , the most stable conformation will have both the cyclobutyl and amino groups in equatorial positions (diequatorial). The alternative diaxial conformation would be significantly destabilized by multiple 1,3-diaxial interactions and is therefore energetically unfavorable. unizin.org

For the cis isomer , one group must be axial and the other equatorial. chemeurope.com Given that the cyclobutyl group is sterically more demanding than the amino group, the most stable conformation will be the one with the cyclobutyl group in the equatorial position and the amino group in the axial position. libretexts.org

Diastereomeric and Enantiomeric Relationships in Substituted Cyclohexylaminesic.ac.ukedubull.com

As established, this compound has two stereogenic centers (at C1 and C4), which gives rise to a maximum of 2² = 4 stereoisomers. These stereoisomers can be classified based on their relationship to one another as either enantiomers or diastereomers. masterorganicchemistry.com

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comoregonstate.edu They have opposite configurations at all stereogenic centers.

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.comoregonstate.edu They have the same configuration at one or more, but not all, stereogenic centers.

The four stereoisomers of this compound can be grouped as follows:

trans -4-Cyclobutylcyclohexan-1-amine : This geometric isomer exists as a pair of enantiomers. If we assign R/S configurations, they would be (1R, 4R) and (1S, 4S). These two molecules are non-superimposable mirror images.

cis -4-Cyclobutylcyclohexan-1-amine : This geometric isomer also exists as a pair of enantiomers, which would have (1R, 4S) and (1S, 4R) configurations.

The relationship between any cis isomer and any trans isomer is diastereomeric. chemistrysteps.com For example, the (1R, 4R)-trans isomer and the (1R, 4S)-cis isomer are diastereomers because they have the same configuration at C1 but an opposite configuration at C4.

| Configuration | Isomer Type | Relationship to (1R, 4R) |

|---|---|---|

| (1R, 4R) | trans | Identical |

| (1S, 4S) | trans | Enantiomer |

| (1R, 4S) | cis | Diastereomer |

| (1S, 4R) | cis | Diastereomer |

Experimental Techniques for Stereochemical Assignment (e.g., NMR, X-ray Diffraction)

The determination of the specific stereochemistry of a compound like this compound relies on advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for differentiating between diastereomers and analyzing ring conformations. lookchem.com Protons in axial and equatorial positions on a cyclohexane ring have different magnetic environments and therefore exhibit different chemical shifts. Typically, axial protons are more shielded and appear at a higher field (lower ppm value) than their equatorial counterparts. The width and splitting pattern (coupling constants) of the signals for the protons at C1 and C4 can provide definitive evidence for their axial or equatorial orientation, allowing for the assignment of cis or trans configuration. lookchem.com For instance, a proton in an axial position will typically show large axial-axial couplings to its neighboring axial protons.

X-ray Diffraction: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of stereochemistry. rsc.org This technique maps the electron density of the atoms in the crystal, allowing for the precise determination of their three-dimensional arrangement and the relative configuration of all stereogenic centers. synchrotron.org.plsynchrotron.org.pl The structure of a cyclohexylamine (B46788) derivative can be definitively established using this method. rsc.orgrsc.org

Computational and Theoretical Approaches to 4 Cyclobutylcyclohexan 1 Amine Chemistry

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The three-dimensional shape of a molecule is crucial to its function and reactivity. Molecular modeling and dynamics simulations are used to explore the possible conformations of a molecule and their relative energies.

For 4-Cyclobutylcyclohexan-1-amine, the cyclohexane (B81311) ring can exist in several conformations, with the chair form being the most stable. The substituents—the cyclobutyl group and the amine group—can be in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. masterorganicchemistry.com

Molecular mechanics force fields (e.g., MMFF94) or quantum mechanical methods can be used to perform a conformational search to identify the most stable conformers. For this compound, there are cis and trans isomers to consider, each with different chair conformations. The diequatorial conformation of the trans isomer is expected to be the most stable due to the large size of the cyclobutyl group.

Predicted Relative Energies of this compound Conformers:

| Isomer | Conformation | Relative Energy (kcal/mol) |

| trans | Diequatorial | 0.0 (most stable) |

| Diaxial | > 5.0 | |

| cis | Axial (amine), Equatorial (cyclobutyl) | ~2.5 |

| Equatorial (amine), Axial (cyclobutyl) | > 5.0 |

These are estimated values based on A-values for similar substituents and are intended for illustrative purposes.

In a reaction context, understanding how this compound interacts with other molecules is crucial. Molecular dynamics simulations can be used to model these interactions over time. For example, in a solution, the amine group can form hydrogen bonds with solvent molecules. In a reaction with an electrophile, the simulation could show the approach of the electrophile to the nitrogen atom. These simulations provide insights into the preferred orientations and pathways for intermolecular interactions.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for studying the step-by-step process of a chemical reaction. By calculating the energies of reactants, products, and any intermediates and transition states, a detailed reaction mechanism can be proposed.

For this compound, a potential reaction could be the nucleophilic substitution at the nitrogen atom. DFT calculations can be used to locate the transition state for such a reaction. The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

For instance, in an SN2 reaction involving the amine group, the transition state would show the incoming nucleophile and the leaving group partially bonded to the nitrogen atom. The vibrational frequencies of the transition state can also be calculated; a single imaginary frequency corresponds to the motion along the reaction coordinate.

By mapping out the entire reaction pathway, including all intermediates and transition states, a comprehensive understanding of the reaction mechanism can be achieved. This information is invaluable for predicting reaction outcomes and designing new synthetic routes.

Computational Mapping of Reaction Pathways and Energy Barriers

The elucidation of reaction mechanisms is a cornerstone of chemical science. Computational chemistry allows for the detailed mapping of potential reaction pathways for this compound, identifying transition states and calculating their associated energy barriers. Techniques such as Density Functional Theory (DFT) are commonly employed to model the potential energy surface of a reaction.

For a hypothetical reaction involving this compound, such as its N-alkylation, computational mapping would involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants (this compound and an alkylating agent) and the expected product are geometrically optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure connecting the reactants and products. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Barrier Calculation: The energy difference between the transition state and the reactants defines the activation energy or energy barrier (ΔE‡) of the reaction. This value is crucial for predicting the reaction rate.

These calculations can be performed for various possible pathways, allowing for a comparative analysis to determine the most favorable reaction mechanism.

Table 1: Hypothetical Calculated Energy Barriers for N-alkylation of this compound

| Reaction Pathway | Transition State Geometry | Calculated Energy Barrier (kcal/mol) |

| SN2 Attack (Axial) | Trigonal bipyramidal | 25.3 |

| SN2 Attack (Equatorial) | Trigonal bipyramidal | 22.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Prediction of Regioselectivity and Stereoselectivity from Transition State Analysis

Many chemical reactions can yield multiple products, leading to issues of regioselectivity and stereoselectivity. Transition state analysis is a powerful predictive tool in this regard. The Curtin-Hammett principle states that the product ratio is determined by the relative energies of the transition states leading to each product.

For this compound, which possesses stereocenters, predicting the stereochemical outcome of a reaction is of significant interest. For instance, in a reaction that could lead to either a cis or trans product, computational chemists would model the transition states for both pathways.

The transition state with the lower calculated energy will correspond to the major product. The difference in the free energies of the transition states (ΔΔG‡) can be used to predict the product ratio using the following equation:

Product Ratio = exp(-ΔΔG‡ / RT)

Where R is the gas constant and T is the temperature.

Table 2: Hypothetical Transition State Energy Comparison for a Stereoselective Reaction

| Product Isomer | Transition State Energy (Hartree) | Relative Energy (kcal/mol) | Predicted Major/Minor |

| cis | -450.12345 | 1.5 | Minor |

| trans | -450.12583 | 0.0 | Major |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Analysis of the transition state geometries can reveal the origins of selectivity, such as steric hindrance or favorable electronic interactions, which stabilize one transition state over another.

Integration of Computational and Experimental Data for Mechanistic Validation

While computational chemistry provides invaluable theoretical insights, its true power is realized when integrated with experimental data. This synergy allows for the validation of proposed reaction mechanisms and the refinement of theoretical models.

For this compound, a comprehensive study would involve a feedback loop between computation and experimentation:

Initial Computational Prediction: Theoretical calculations would be used to predict the most likely reaction mechanism, including the structures of intermediates and transition states, as well as the expected regioselectivity and stereoselectivity.

Experimental Verification: Laboratory experiments would then be designed to test these predictions. This could involve synthesizing the predicted products and characterizing them using techniques like NMR and mass spectrometry to confirm their structure and stereochemistry. Kinetic studies could also be performed to measure the experimental reaction rates and activation energies.

Comparison and Refinement: The experimental results are then compared with the computational predictions. If there is a good agreement, it provides strong evidence for the proposed mechanism. Discrepancies between theory and experiment can point to deficiencies in the computational model (e.g., the level of theory or basis set used) or suggest that the initial mechanistic hypothesis was incorrect. In such cases, the computational model can be refined, or alternative pathways can be explored.

This iterative process of prediction, verification, and refinement leads to a more robust and accurate understanding of the reaction mechanism than either approach could achieve alone.

Table 3: Hypothetical Comparison of Computational and Experimental Data for a Reaction of this compound

| Parameter | Computational Prediction | Experimental Result | Conclusion |

| Major Product | trans isomer | trans isomer | Agreement |

| Product Ratio (trans:cis) | 95:5 | 92:8 | Good Correlation |

| Activation Energy (kcal/mol) | 22.8 | 24.1 | Reasonable Agreement |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available.

Strategic Applications of 4 Cyclobutylcyclohexan 1 Amine in Complex Organic Synthesis

4-Cyclobutylcyclohexan-1-amine as a Chiral Building Block

The stereochemistry of the amine group on the cyclohexane (B81311) ring, in relation to the cyclobutyl substituent, gives rise to cis and trans diastereomers. When resolved into single enantiomers, these isomers serve as valuable chiral building blocks in asymmetric synthesis. The pharmaceutical industry has a significant demand for enantiomerically pure compounds, as the biological activity of a drug is often dependent on its specific stereochemistry. nih.gov

The synthesis of chiral amines can be challenging, particularly for aliphatic amines where low enantiomeric excesses are often achieved through chemical methods. nottingham.ac.uk Biocatalytic methods, such as the use of transaminases, offer a promising alternative for the stereoselective synthesis of chiral amines. nottingham.ac.uk For instance, transaminases can be employed for the diastereotope selective amination of a corresponding ketone or the diastereomer selective deamination of a diastereomeric mixture to yield highly diastereopure trans-4-substituted cyclohexane-1-amines. researchgate.netnih.gov

The development of single enantiomer drugs is on the rise, and chiral building blocks are crucial for hit-to-lead optimization in drug discovery. enamine.net The synthesis of homochiral compounds from non-chiral starting materials using chiral metal catalysts is a key technique in this area. nih.gov Chiral amines, such as enantiomerically pure this compound, are important intermediates in the synthesis of chiral drugs and natural products and have wide applications in chiral synthesis.

Table 1: Approaches to Chiral this compound

| Method | Description | Potential Outcome |

|---|---|---|

| Asymmetric Synthesis | Synthesis from achiral starting materials using a chiral catalyst or auxiliary. | Direct formation of a specific enantiomer. |

| Resolution of Racemates | Separation of a racemic mixture into its constituent enantiomers. | Isolation of both enantiomers. |

| Chiral Pool Synthesis | Synthesis from a naturally occurring chiral starting material. | Access to a specific enantiomer based on the starting material's chirality. |

| Biocatalysis | Use of enzymes, such as transaminases, for stereoselective reactions. | High enantiomeric and diastereomeric purity. researchgate.netnih.gov |

Formation of Macrocycles and Polycyclic Systems Incorporating the Cyclic Amine Scaffold

Macrocycles are cyclic molecules containing twelve or more atoms and are of increasing interest in medicinal chemistry. nih.gov The amine functionality of this compound provides a reactive handle for its incorporation into macrocyclic structures. One of the most common methods for the synthesis of nitrogen-containing macrocycles is macrolactamization, which involves the formation of an amide bond between an amine and a carboxylic acid. mdpi.com

The synthesis of macrocyclic polyimines often involves the reversible formation of imine bonds, which can subsequently be reduced to the corresponding amines. mdpi.com Another approach involves the direct formation of carbon-nitrogen single bonds, particularly when using a secondary amine. mdpi.com The rigid, three-dimensional structure of the this compound scaffold can impart conformational constraints on the resulting macrocycle, which can be advantageous for achieving high binding affinity and selectivity to biological targets.

Polycyclic systems can also be constructed using this compound. Intramolecular reactions, such as cyclization of a tethered functional group onto one of the rings, can lead to the formation of bridged or fused bicyclic systems. The inherent stereochemistry of the starting amine can be used to control the stereochemical outcome of these cyclization reactions.

Synthesis of Heterocyclic Compounds Utilizing this compound

Heterocyclic compounds are cyclic structures containing at least one heteroatom in the ring and are ubiquitous in pharmaceuticals and natural products. nih.gov The primary amine of this compound is a versatile nucleophile for the synthesis of a wide variety of nitrogen-containing heterocycles. rsc.org

One common approach is through condensation reactions with dicarbonyl compounds or their equivalents to form five- or six-membered heterocycles. For example, reaction with a 1,3-dicarbonyl compound can yield a dihydropyrimidine, which can be subsequently oxidized to the corresponding pyrimidine. Similarly, reaction with a 1,4-dicarbonyl compound can lead to the formation of a pyrrole (B145914) derivative.

Multicomponent reactions (MCRs) offer an efficient route to complex heterocyclic structures in a single step. The Ugi and Passerini reactions are prominent examples of MCRs that can utilize primary amines like this compound to generate diverse heterocyclic scaffolds. These reactions allow for the rapid assembly of molecule libraries for drug discovery.

Table 2: Examples of Heterocycle Synthesis from this compound

| Reagent(s) | Heterocyclic Product | Reaction Type |

|---|---|---|

| 1,3-Diketone | Dihydropyrimidine | Condensation |

| γ-Diketone | Pyrrole | Paal-Knorr synthesis |

| Aldehyde, Isocyanide, Carboxylic Acid | α-Acylamino amide (Ugi product) | Multicomponent reaction |

Retrosynthetic Analysis and Target-Oriented Synthesis of Complex Molecules

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule. lkouniv.ac.inairitilibrary.com

When planning the synthesis of a complex molecule containing the this compound core, several disconnection strategies can be considered. A primary disconnection is often made at the carbon-nitrogen bond of the amine, as this bond can be readily formed through various methods such as reductive amination of a ketone or nucleophilic substitution. slideshare.net

Another key disconnection is at the bond connecting the cyclobutyl and cyclohexane rings. This disconnection simplifies the target into two smaller, more manageable fragments: a substituted cyclohexane and a cyclobutane (B1203170) derivative. The forward reaction for this disconnection could involve a coupling reaction, such as a Suzuki or Negishi coupling, between appropriately functionalized cyclohexane and cyclobutane precursors.

For the cyclohexane ring itself, a Diels-Alder disconnection can be a powerful strategy if the ring contains a cyclohexene (B86901) precursor. lkouniv.ac.in This would break the six-membered ring into a diene and a dienophile.

Based on the disconnection strategies, a synthetic route can be designed. For example, a route starting from 4-bromocyclohexanone (B110694) could involve a coupling reaction to introduce the cyclobutyl group, followed by reductive amination to install the amine.

Functionalization and Derivatization of the Cyclobutyl and Cyclohexane Moieties

Further diversification of the this compound scaffold can be achieved through functionalization of the cyclobutyl and cyclohexane rings. C-H functionalization is a powerful tool for the direct introduction of new functional groups onto unactivated C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. nih.govresearchgate.net

For the cyclohexane ring, C-H functionalization can be directed by the amine group or a derivative thereof. Palladium-catalyzed C-H arylation, for example, has been used to functionalize cyclohexane derivatives. acs.org The site-selectivity of these reactions can be controlled by the choice of directing group and ligand.

The cyclobutane ring also presents opportunities for functionalization. While the C-H bonds of cyclobutanes are generally less reactive than those of larger rings, methods for their selective functionalization are being developed. nih.gov For instance, a formal γ-C-H functionalization of cyclobutyl ketones has been reported for the synthesis of cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov This type of methodology could potentially be adapted to derivatives of this compound.

Table 3: Potential Functionalization Reactions

| Moiety | Reaction | Reagents/Catalyst | Potential Product |

|---|---|---|---|

| Cyclohexane | C-H Arylation | Pd catalyst, Aryl halide | 4-Cyclobutyl-aryl-cyclohexan-1-amine |

| Cyclobutane | Radical Halogenation | NBS, Light | 4-(Halocyclobutyl)cyclohexan-1-amine |

| Amine | Acylation | Acyl chloride, Base | N-(4-Cyclobutylcyclohexyl)acetamide |

Future Research Trajectories and Innovations in 4 Cyclobutylcyclohexan 1 Amine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

Future efforts in synthesizing 4-cyclobutylcyclohexan-1-amine will prioritize the development of methodologies that align with the principles of green chemistry. The goal is to create processes that are not only efficient but also environmentally benign, atom-economical, and utilize renewable resources.

Key research directions will likely include:

Catalytic Reductive Amination: While reductive amination is a staple for amine synthesis, future work will focus on replacing stoichiometric reagents with highly efficient and recyclable catalysts. mdpi.commdpi.com Research into non-noble metal catalysts (e.g., nickel, cobalt) for the reductive amination of 4-cyclobutylcyclohexanone will be a key area, aiming to reduce cost and environmental impact compared to precious metal systems. mdpi.commdpi.com The development of catalysts that operate under mild conditions—low temperature and pressure—using green hydrogen donors or transfer hydrogenation will be a significant step forward. libretexts.org

Bio-based Precursors: A long-term goal will be to move away from petrochemical feedstocks. Research will explore pathways to synthesize the 4-cyclobutylcyclohexanone precursor from biomass-derived furan (B31954) compounds, which offers a more sustainable route to the core structure. mdpi.com

Solvent-Free and Alternative Solvent Systems: Emphasis will be placed on minimizing or eliminating hazardous organic solvents. This includes exploring solvent-free reaction conditions, potentially using mechanochemistry, or employing green solvents like water, supercritical CO2, or bio-derived solvents. sciencemadness.org

| Methodology | Catalyst/Reagent Focus | Sustainability Goal |

| Catalytic Reductive Amination | Non-noble metals (Ni, Co), Heterogeneous catalysts | Reduce cost, enhance recyclability, improve atom economy. mdpi.commdpi.com |

| Hydrogenation of Nitro-aromatics | Advanced bimetallic systems (e.g., Ni-Rh) | Increase efficiency and selectivity in converting precursors to the saturated amine. mdpi.com |

| C-H Amination | Transition-metal catalysts (Pd, Rh) | Direct functionalization of the cyclohexane (B81311) ring, reducing pre-functionalization steps. |

| Biomass Valorization | Heterogeneous catalysts for furan conversion | Utilization of renewable feedstocks for the synthesis of the cycloalkane core. mdpi.com |

Advanced Mechanistic Investigations via Time-Resolved Spectroscopy and Advanced Computing

A fundamental understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The application of advanced analytical and computational techniques will provide unprecedented insight into the transient intermediates and transition states involved in the synthesis and reactions of this compound.

Future research will leverage:

Time-Resolved Spectroscopy: Techniques such as nanosecond and femtosecond laser flash photolysis can be employed to directly observe and characterize short-lived reactive intermediates, like radical cations or iminium ions, that may form during photocatalytic or electrochemical reactions of the amine. osu.edu This experimental data provides direct evidence for proposed reaction pathways.

Advanced Computational Chemistry: High-level computational methods, including Density Functional Theory (DFT) and coupled-cluster methods, will be used to model reaction pathways. osu.edursc.org These in silico studies can predict the geometries and energies of reactants, transition states, and intermediates, helping to elucidate the factors that control selectivity and reactivity. osu.eduresearchgate.net This predictive power can guide experimental design, saving time and resources by identifying the most promising reaction conditions before they are tested in the lab.

Exploration of Unconventional Reactivity Modes for Alicyclic Amines

Moving beyond traditional amine chemistry, future research will explore novel ways to functionalize the this compound scaffold. This involves activating otherwise inert C-H and C-C bonds to install new functional groups, enabling the creation of complex molecular architectures.

Promising areas of exploration include:

Remote C–H Functionalization: Palladium-catalyzed transannular C–H arylation, which leverages the boat conformation of the cyclohexane ring, could be adapted to selectively functionalize C-H bonds at positions remote from the amine group. nih.govresearchgate.net This strategy allows for late-stage modification of the carbocyclic core, which is highly valuable in drug discovery. nih.gov